molecular formula C11H16ClNO3 B12761462 N-Methyl-2-(3-hydroxyphenyl)-2-acetoxyethylamine hydrochloride CAS No. 119610-76-3

N-Methyl-2-(3-hydroxyphenyl)-2-acetoxyethylamine hydrochloride

Cat. No.: B12761462
CAS No.: 119610-76-3
M. Wt: 245.70 g/mol
InChI Key: VHOJAIUSNZIQQS-UHFFFAOYSA-N
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Description

N-Methyl-2-(3-hydroxyphenyl)-2-acetoxyethylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a hydroxyphenyl group, an acetoxyethylamine moiety, and a methyl group, all contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(3-hydroxyphenyl)-2-acetoxyethylamine hydrochloride typically involves multiple steps, starting with the preparation of the hydroxyphenyl precursor. One common method involves the reaction of phenylacetylene with 2-isocyanoacetate in the presence of N-methyl-2-pyrrolidone and silver carbonate to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(3-hydroxyphenyl)-2-acetoxyethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxyethylamine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Methyl-2-(3-hydroxyphenyl)-2-acetoxyethylamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-2-(3-hydroxyphenyl)-2-acetoxyethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit or activate certain biochemical pathways, leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-2-(3-hydroxyphenyl)-2-acetoxyethylamine hydrochloride include:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

119610-76-3

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

[1-(3-hydroxyphenyl)-2-(methylamino)ethyl] acetate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-8(13)15-11(7-12-2)9-4-3-5-10(14)6-9;/h3-6,11-12,14H,7H2,1-2H3;1H

InChI Key

VHOJAIUSNZIQQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CNC)C1=CC(=CC=C1)O.Cl

Origin of Product

United States

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